2-[acetyl(benzyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC9674348
Molecular Formula: C19H21N5O2S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N5O2S |
|---|---|
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | 2-[acetyl(benzyl)amino]-N-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C19H21N5O2S/c1-13-17(18(26)21-9-8-16-10-20-12-22-16)27-19(23-13)24(14(2)25)11-15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H,20,22)(H,21,26) |
| Standard InChI Key | SUNXCJDNEHNWMU-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCCC3=CN=CN3 |
| Canonical SMILES | CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NCCC3=CN=CN3 |
Introduction
The compound 2-[acetyl(benzyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic heterocyclic compound that belongs to the thiazole derivatives category. Thiazoles are characterized by a five-membered ring containing sulfur and nitrogen atoms, which are crucial for their biological activities. This compound includes an imidazole moiety and a benzyl group, contributing to its unique properties and potential pharmacological relevance.
Synthesis
The synthesis of thiazole derivatives typically involves several steps, including the formation of the thiazole ring and the introduction of functional groups such as the imidazole moiety and benzyl group. Common techniques include nucleophilic substitution reactions and condensation reactions. The synthesis process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product.
Biological Activities
Thiazole derivatives, including those with imidazole groups, have been explored for their potential biological activities, such as antimicrobial, anticancer, and antiviral properties. The presence of an imidazole ring is particularly noteworthy, as imidazoles are known for their diverse biological activities.
Research Findings
While specific research findings on 2-[acetyl(benzyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide are not available, related compounds have shown promising activities:
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Antimicrobial Activity: Thiazole derivatives have been studied for their antimicrobial properties against both Gram-positive and Gram-negative bacteria and fungi .
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Anticancer Activity: Some thiazole compounds exhibit significant anticancer activity, particularly against human cancer cell lines .
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Neuroprotective Activity: Compounds with thiazole and imidazole scaffolds may also have potential applications in neuroprotection, given the role of similar heterocycles in Alzheimer’s disease research .
Data Tables
Given the lack of specific data on 2-[acetyl(benzyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide, we can consider related compounds for illustrative purposes:
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